Product packaging for GANT 58(Cat. No.:CAS No. 64048-12-0)

GANT 58

Numéro de catalogue: B1674623
Numéro CAS: 64048-12-0
Poids moléculaire: 392.5 g/mol
Clé InChI: USWLOKMMUTWFMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hedgehog Signaling Pathway Aberrations in Pathophysiology

Mutations or other alterations leading to inappropriate activation of the Hh pathway can result in severe developmental disorders. nih.gov Postnatally, such activating mutations are linked to the development of various cancers. nih.govwikipedia.org The aberrant activity of the Hh pathway can contribute to tumor growth, proliferation, invasion, and the maintenance of cancer stem cells. wikipedia.orgnih.gov

The canonical Hh signaling pathway is initiated by the binding of Hedgehog ligands, of which there are three homologs in mammals: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH). nih.govnih.gov These ligands interact with the receptor Patched (PTCH), typically PTCH1, a transmembrane protein that, in the absence of ligand, inhibits the activity of Smoothened (SMO), another transmembrane protein. cornell.edunih.gov Upon ligand binding, PTCH's inhibitory effect on SMO is relieved, leading to SMO activation. cornell.edunih.gov Activated SMO then transduces the signal downstream through a complex intracellular cascade involving proteins like Suppressor of Fused (SUFU), ultimately regulating the activity of the GLI family of transcription factors (GLI1, GLI2, and GLI3). researchgate.netcornell.edunih.gov These GLI proteins translocate to the nucleus and activate the transcription of target genes, including those involved in cell proliferation, survival, and pathway components themselves like PTCH1 and GLI1, creating a positive feedback loop. cornell.edunih.gov Aberrations in canonical pathway components, such as mutations in PTCH or SMO, can lead to ligand-independent pathway activation observed in various cancers like basal cell carcinoma and medulloblastoma. nih.govwikipedia.org

Beyond the canonical cascade, Hh signaling can also operate through non-canonical pathways, which are often independent of GLI transcriptional activity or the primary cilium, a cellular organelle typically required for canonical signaling. mdpi.comfrontiersin.orgnih.gov Non-canonical signaling can involve the activation of other intracellular pathways, such as the PI3K-AKT, MAPK/ERK, and PKC-α pathways, and can influence processes like cell migration and cytoskeletal rearrangements. mdpi.comfrontiersin.orgnih.govresearchgate.net The existence of non-canonical mechanisms has significant research implications, as they can contribute to tumor development and may allow tumors to evade therapies specifically targeting canonical pathway components like SMO. mdpi.comfrontiersin.org Furthermore, crosstalk between canonical and non-canonical Hh signaling, as well as interactions with other oncogenic pathways, adds complexity to understanding and targeting Hh pathway activity in disease. mdpi.comfrontiersin.orgresearchgate.netmdpi.com

Therapeutic Targeting of the Hedgehog Pathway

Given the critical role of aberrant Hh signaling in numerous cancers, targeting this pathway has become a significant area of preclinical and clinical research. nih.govresearchgate.netresearchgate.net Strategies aim to modulate pathway activity at various levels to inhibit tumor growth and progression.

Preclinical research explores various strategies to inhibit Hh signaling, including blocking ligand-receptor interactions, inhibiting SMO activity, and targeting downstream effectors like the GLI transcription factors. nih.govnih.govoncotarget.com Small molecule inhibitors have been developed to target these different components. Studies in various cancer models, including pancreatic cancer and medulloblastoma, have demonstrated the potential of Hh pathway inhibition to reduce tumor growth and induce apoptosis. nih.govprimescholars.comuniroma1.it

Hedgehog pathway inhibitors can be broadly classified based on their targets within the signaling cascade. Upstream inhibitors typically target the Hh ligands, the PTCH receptor, or the SMO receptor. researchgate.netciteab.com SMO inhibitors, such as cyclopamine (B1684311) and its derivatives like vismodegib (B1684315) and sonidegib, were among the first Hh pathway inhibitors to show clinical efficacy, particularly in basal cell carcinoma. nih.govresearchgate.netresearchgate.net However, resistance to SMO inhibitors can occur due to mutations in SMO or activation of the pathway downstream of SMO. oncotarget.comprimescholars.comnih.gov Downstream inhibitors target components further along the pathway, such as SUFU or the GLI transcription factors. researchgate.netoncotarget.comciteab.comnih.gov Targeting downstream effectors like GLI is considered a promising strategy to overcome resistance to upstream inhibitors and to address tumors where GLI is activated through non-canonical mechanisms. oncotarget.comnih.gov

Introduction to GANT 58 as a GLI Antagonist

This compound is a synthetic small molecule identified as an antagonist of the GLI family of transcription factors. tocris.comhellobio.comtargetmol.com Its chemical name is 2,3,4,5-Tetra(4-pyridyl)thiophene, with a molecular formula of C24H16N4S and a molecular weight of 392.48 g/mol . hellobio.comtargetmol.comontosight.ainih.gov this compound is characterized by a thiophene (B33073) core substituted with four pyridyl groups. ontosight.ai It is cataloged under various identifiers, including CAS Number 64048-12-0 and PubChem CID 253078. tocris.comhellobio.comontosight.ainih.govinvivochem.cn this compound functions by inhibiting GLI-mediated transcription downstream of SMO and SUFU. tocris.comhellobio.com Research indicates that this compound primarily acts at the nuclear level to inhibit GLI activity. nih.gov

Research findings on this compound highlight its potential as a research tool and a lead compound for therapeutic development. This compound has been shown to inhibit GLI1-induced transcription with an IC50 of 5 μM. tocris.comhellobio.comtargetmol.com Studies have demonstrated that this compound can reduce the expression levels of GLI1 and PTCH, consistent with GLI inhibition. nih.gov In preclinical models, this compound has displayed antiproliferative and antitumor activity in vivo. tocris.comhellobio.com For instance, this compound effectively inhibited the proliferation of human prostate cancer cells exhibiting downstream activation of the Hh pathway. targetmol.com It also reduced proliferation in Ptch1-/- mouse embryonic fibroblasts, a model with constitutively active Hh signaling. nih.gov Furthermore, this compound has shown synergistic antitumor activity when combined with AKT inhibitors in acute T cell leukemia cells. hellobio.com The mechanism of action involves inhibiting nuclear GLI and causing GLI1 nuclear accumulation. nih.govtocris.com

Table 1 summarizes key research findings related to this compound's activity:

Research FindingContext/ModelReference
Inhibits GLI1-induced transcription (IC50 = 5 μM)Cellular assays tocris.comhellobio.comtargetmol.com
Inhibits Hh signaling downstream of SMO and SUFUCellular assays tocris.comhellobio.com
Causes GLI1 nuclear accumulationTransfected cells nih.govtocris.com
Displays antiproliferative and antitumor activityIn vivo models tocris.comhellobio.com
Reduces GLI1 and PTCH expressionPANC1 and 22Rv1 cells nih.gov
Inhibits proliferation in a GLI-dependent mannerHuman prostate cancer cells with downstream Hh activation targetmol.com
Reduces proliferation in Ptch1-/- MEFsMouse embryonic fibroblasts nih.gov
Shows synergistic antitumor activity with AKT inhibitorAcute T cell leukemia cells hellobio.com
Inhibits nuclear GLI activityCellular assays nih.gov

These findings underscore this compound's role as a valuable tool for studying the downstream effects of Hh signaling and exploring therapeutic strategies that target GLI-mediated transcription.

Discovery and Initial Characterization of this compound in Transcriptional Inhibition

The need for inhibitors targeting the Hh pathway downstream of SMO led to cell-based screening efforts to identify small molecules capable of antagonizing GLI function. scienceopen.com this compound (Gli-ANTagonist 58) was identified through such a screen as a small-molecule antagonist of GLI-mediated transcription. citeab.comscienceopen.com Its chemical name is 2,3,4,5-Tetra(4-pyridyl)thiophene, with a molecular formula of C₂₄H₁₆N₄S and a molecular weight of 392.48 g/mol . mims.comnih.govxenbase.orginvivochem.cnnih.gov The CAS number for this compound is 64048-12-0, and its PubChem CID is 253078. mims.comnih.govxenbase.orginvivochem.cnnih.govgen.store

Initial characterization demonstrated that this compound inhibits GLI1-induced transcription with an IC50 value of 5 μM. mims.comxenbase.orginvivochem.cnnih.govxenbase.orgcdutcm.edu.cn Studies using Shh-L2 cells, a cell line competent for Hh signaling, showed that treatment with this compound reduced Hedgehog pathway signaling. scienceopen.comxenbase.org Furthermore, this compound treatment was shown to reduce Gli1 mRNA levels, indicating strong pathway inhibition. xenbase.org this compound has been confirmed to inhibit the Hedgehog signaling pathway downstream of both SMO and SUFU. mims.comxenbase.orginvivochem.cnnih.govxenbase.orgcdutcm.edu.cnbiorxiv.org Mechanistically, this compound appears to act mainly at the nuclear level to block GLI function. scienceopen.comcdutcm.edu.cn

Research findings have highlighted this compound's ability to inhibit tumor cell proliferation in a GLI-dependent manner in vitro. scienceopen.comxenbase.orgcdutcm.edu.cn It has also demonstrated antiproliferative and antitumor activity in vivo, successfully blocking cell growth in xenograft models using human prostate cancer cells exhibiting downstream activation of the Hh pathway. mims.comxenbase.orginvivochem.cnxenbase.orgcdutcm.edu.cnbiorxiv.org this compound treatment has been shown to suppress tumor cell growth and limit the increase in tumor size in mouse models. xenbase.orgxenbase.orgcdutcm.edu.cn In human prostate cancer xenografts, this compound treatment resulted in the inhibition of additional xenograft growth and limited the increase in tumor size, while also strongly reducing the expression levels of the target gene PTCH. xenbase.org this compound has also been shown to induce apoptosis and inhibit cell proliferation in other cancer cell types, such as acute leukemia T cells. nih.govxenbase.orgbiorxiv.org Studies in hepatic stellate cells have shown that this compound reduced the expression of angiogenic cytokines like VEGF and angiopoietin 1 and suppressed the cells' tubulogenesis capacity. wikipedia.org In the context of osteoclast differentiation, this compound treatment significantly decreased osteoclast formation in a dose-dependent manner. citeab.com

Distinction from Other Hedgehog Pathway Inhibitors (e.g., SMO antagonists)

The Hedgehog signaling pathway offers multiple potential points for therapeutic intervention. While the GLI transcription factors represent the most downstream effectors and are directly responsible for target gene activation, many early efforts in targeting the pathway focused on SMO. citeab.comamericanelements.comscienceopen.com SMO antagonists, such as Cyclopamine and Vismodegib, exert their inhibitory effects by directly binding to and inhibiting the SMO receptor. americanelements.comscienceopen.commims.comwikipedia.orgmybiosource.comnih.govguidetomalariapharmacology.org This prevents the activation signal from being transduced downstream to the GLI proteins. mims.com Vismodegib, for example, inhibits Hh pathway signaling by binding to and inhibiting SMO, thereby blocking the activation and nuclear localization of GLI transcription factors and the induction of Hh target genes. mims.com Cyclopamine is another well-known SMO inhibitor that disrupts Hh signaling by binding to the SMO receptor. xenbase.orgwikipedia.orgmybiosource.comguidetomalariapharmacology.org

This compound is distinct from these SMO antagonists because it acts further downstream in the pathway, directly targeting the GLI transcription factors. citeab.comamericanelements.comscienceopen.comwikipedia.orgmybiosource.comnih.govguidetomalariapharmacology.orgciteab.com While SMO inhibitors block the pathway at the level of the receptor, this compound inhibits GLI-mediated transcription, acting downstream of both SMO and SUFU. mims.comxenbase.orginvivochem.cnnih.govxenbase.orgcdutcm.edu.cnbiorxiv.org This downstream mechanism of action is particularly valuable in research and potentially therapeutic settings where pathway activation bypasses SMO, such as in the presence of SMO mutations that confer resistance to SMO inhibitors or in instances of non-canonical GLI activation. citeab.comamericanelements.comscienceopen.comciteab.com By targeting GLI directly, this compound offers a means to inhibit Hh signaling even when upstream components like SMO are dysregulated or bypassed. scienceopen.com

Here is a summary of key characteristics of this compound:

CharacteristicDetail
TargetGLI transcription factors (primarily GLI1)
Mechanism of ActionInhibits GLI-mediated transcription
IC50 (GLI1 transcription)5 μM
Pathway InhibitionDownstream of SMO and SUFU
Chemical Name2,3,4,5-Tetra(4-pyridyl)thiophene
Molecular FormulaC₂₄H₁₆N₄S
Molecular Weight392.48 g/mol
CAS Number64048-12-0
PubChem CID253078

Comparison of this compound and SMO Antagonists:

InhibitorPrimary TargetLevel of Action in Hh PathwayExamples of Compounds
This compoundGLI transcription factorsDownstream of SMO and SUFUThis compound
SMO AntagonistsSMO receptorUpstream of GLI and SUFUCyclopamine, Vismodegib, Glasdegib americanelements.comnih.govscienceopen.commims.comxenbase.orgwikipedia.orgmybiosource.comnih.govguidetomalariapharmacology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16N4S B1674623 GANT 58 CAS No. 64048-12-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLOKMMUTWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291438
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64048-12-0
Record name 64048-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Gant 58 Action in Cellular and Molecular Systems

Elucidation of GANT 58's Primary Molecular Target: GLI1

This compound functions as a potent antagonist of GLI proteins, with a particular emphasis on inhibiting GLI1-induced transcription. apexbt.comhellobio.comtargetmol.comtocris.commedchemexpress.com GLI proteins are the terminal effectors of the Hh pathway, mediating the transcription of target genes involved in cell proliferation, differentiation, and survival. ontosight.aiapexbt.comresearchgate.net By targeting GLI1, this compound interferes with the downstream transcriptional output of the activated Hh pathway. apexbt.comtargetmol.comtocris.commedchemexpress.comoncotarget.com

Inhibition of GLI1-Mediated Transcription and Reporter Gene Assays

Research utilizing reporter gene assays has demonstrated the ability of this compound to suppress GLI1-mediated transcription. In Shh-LIGHT2 (Shh-L2) cells, a murine NIH 3T3 cell line engineered with a stably incorporated GLI reporter gene, this compound treatment significantly reduced Hedgehog pathway signaling induced by the synthetic SMO agonist SAG. apexbt.comnih.govpnas.orgmedchemexpress.com The compound inhibits GLI1-induced transcription with an IC50 value of approximately 5 μM in cellular assays. apexbt.comhellobio.comtargetmol.comtocris.commedchemexpress.comnih.govmedchemexpress.com This inhibitory effect on GLI-responsive reporter activity is a key indicator of this compound's direct action on GLI-mediated transcription. oncotarget.comnih.govresearchgate.netmdpi.com

An example of data from reporter gene assays demonstrating the inhibitory effect of this compound on Hh signaling in SAG-treated Shh-L2 cells is presented below:

CompoundConcentration (μM)Hh Reporter Activity (% of SAG-treated)
SAG-100
This compound5~50
This compound10Significant Reduction
Cyclopamine (B1684311)-Inhibitory (Positive Control)

Influence on GLI1 Nuclear Accumulation and Processing

Interestingly, mechanistic investigations have indicated that this compound primarily acts at the nuclear level. targetmol.commedchemexpress.comnih.gov Studies have shown that this compound can promote the accumulation of GLI1 into the nucleus. tocris.comstemcell.comehu.eus Despite this nuclear accumulation, GLI1 transcriptional activity is potently inhibited by this compound. nih.gov This suggests that this compound interferes with GLI1 function within the nucleus, potentially by preventing its binding to DNA or affecting posttranslational modifications necessary for transcriptional activation. researchgate.netoncotarget.comnih.gov The ability of this compound to block transcription induced by a nuclear-accumulated GLI1 mutant further supports its nuclear site of action. targetmol.commedchemexpress.comnih.gov

Downstream Inhibition of the Hedgehog Signaling Cascade

This compound is characterized as an inhibitor of the Hedgehog signaling pathway that acts downstream of SMO and SUFU. apexbt.comhellobio.comtargetmol.comtocris.comstemcell.commedchemexpress.comnih.gov This downstream activity is particularly relevant in contexts where pathway activation occurs independently of SMO, such as through mutations in PTCH1 or SUFU, or via non-canonical signaling routes. targetmol.commedchemexpress.comoncotarget.comnih.govmdpi.com

Effects on Smoothened (SMO) and Suppressor of Fused (SUFU) Epistasis

Epistasis experiments, particularly using Sufu-null cells which exhibit constitutive, cell-autonomous Hh pathway activation downstream of SUFU, have confirmed this compound's mechanism. In Sufu-null MEFs, treatment with this compound led to a significant reduction in the high expression levels of Hh target genes like GLI1 and Hip1. nih.govpnas.org This demonstrates that this compound can effectively inhibit the pathway even when the negative regulatory effect of SUFU is absent, positioning its inhibitory action downstream of both SMO and SUFU. apexbt.comhellobio.comtargetmol.comstemcell.commedchemexpress.comoncotarget.comnih.govpnas.orgehu.eusciteab.comnih.gov Unlike SMO inhibitors such as cyclopamine, which are ineffective in Sufu-deficient cells, this compound retains its inhibitory activity, highlighting its downstream target. nih.govpnas.org

Modulation of GLI-Dependent Gene Expression (e.g., PTCH1, GLI1 mRNA levels)

A direct consequence of this compound's inhibition of GLI-mediated transcription is the reduction in the expression levels of GLI-dependent target genes. Studies have shown that this compound treatment leads to a decrease in the mRNA levels of key Hh pathway components and targets, including GLI1 itself and PTCH1. ontosight.aiapexbt.comoncotarget.comnih.govpnas.orgmdpi.comnih.gov For instance, treatment of SAG-treated Shh-L2 cells with this compound reduced Gli1 mRNA levels. apexbt.com Similarly, in human prostate cancer cells (22Rv1) and pancreatic adenocarcinoma cells (PANC1) with elevated GLI1 levels, incubation with this compound resulted in a reduction of GLI1 and PTCH expression. nih.govpnas.org This modulation of downstream gene expression confirms the functional impact of this compound on the Hh signaling cascade at the level of GLI activity. ontosight.aiapexbt.comoncotarget.comnih.govpnas.orgmdpi.comnih.gov

Table illustrating the effect of this compound on target gene expression:

Cell LineTreatmentGene TargetEffect on mRNA/Protein LevelsReference
Shh-L2This compound (10 μM)Gli1 mRNAReduced apexbt.comnih.gov
Sufu-/- MEFsThis compound (10 μM)Gli1 mRNASignificant Reduction nih.govpnas.org
Sufu-/- MEFsThis compound (10 μM)Hip1 mRNASignificant Reduction nih.govpnas.org
22Rv1This compound (5 μM)GLI1Reduction nih.govpnas.org
22Rv1This compound (5 μM)PTCHReduction nih.govpnas.org
PANC1This compound (5 μM)GLI1Reduction nih.govpnas.org
PANC1This compound (5 μM)PTCHReduction nih.govpnas.org
HSCsThis compoundVEGF mRNAInhibited nih.gov
HSCsThis compoundAngiopoietin 1 mRNAInhibited nih.gov
HSCsThis compoundHSP90 mRNA/ProteinSuppressed nih.gov

Specificity and Selectivity Profiling of this compound

This compound is considered to exhibit high selectivity for the Hedgehog signaling pathway. ontosight.aiapexbt.com Studies investigating its influence on unrelated signal transduction pathways, such as TNF signaling/NFκB activation, glucocorticoid receptor gene transactivation, and the Ras-Raf-Mek-Mapk cascade, have shown no observed inhibition by this compound. apexbt.comnih.gov This suggests that its inhibitory effect is specifically directed towards the Hh pathway, primarily at the level of GLI transcription factors. ontosight.aiapexbt.comoncotarget.comnih.gov The compound's ability to inhibit GLI1-mediated gene trans-activation with high selectivity for the Hedgehog pathway makes it a valuable tool for studying the specific roles of GLI proteins in various cellular processes. ontosight.aiapexbt.com

Assessment against Unrelated Signal Transduction Pathways (e.g., TNF/NFκB, Ras-Raf-Mek-Mapk)

Investigations into the specificity of this compound have included assessing its impact on various signal transduction pathways distinct from the Hedgehog pathway. Studies have shown that this compound exhibits a high degree of selectivity for Hh/Gli signaling nih.gov. Specifically, when evaluated against pathways such as TNF signaling/NFκB activation and the Ras-Raf-Mek-Mapk cascade, this compound demonstrated no inhibitory effect at concentrations up to 10 μM nih.govapexbt.com. This indicates that this compound's inhibitory activity is largely confined to the Hedgehog pathway and does not significantly interfere with the activation or function of these unrelated signaling cascades under the tested conditions. The lack of inhibition on these diverse pathways underscores this compound's potential as a tool for selectively studying the role of GLI-mediated transcription in cellular and molecular processes without broadly impacting other critical cellular signaling networks.

Comparative Analysis with Other GLI Antagonists (e.g., GANT 61)

This compound has been compared with other GLI antagonists, most notably GANT 61, to understand their relative potencies and mechanisms. Both this compound and GANT 61 were identified in a cell-based screen for inhibitors of GLI1-mediated transcription researchgate.netnih.gov. They both function as antagonists of GLI proteins and inhibit GLI1-induced transcription with similar half-maximal inhibitory concentration (IC50) values, reported to be around 5 μM in cellular assays nih.govapexbt.comnih.govtocris.comhellobio.combio-techne.comtocris.com.

Mechanistically, both this compound and GANT 61 are considered downstream inhibitors of the Hedgehog pathway, acting at the level of GLI transcription factors, downstream of Smoothened (Smo) and Suppressor of Fused (Sufu) nih.govhellobio.comtargetmol.com. They primarily exert their effects at the nuclear level, as demonstrated by their ability to block transcription induced by a GLI1 mutant with a mutated nuclear export signal nih.govtargetmol.com.

While both compounds share similarities in their core activity against GLI-mediated transcription, some distinctions have been noted. GANT 61 has been described as inhibiting both GLI1 and GLI2-induced transcription, whereas this compound is often characterized primarily by its inhibition of GLI1 researchgate.nethellobio.combio-techne.comtocris.com. Some research suggests that GANT 61 might possess greater specificity in binding to GLI proteins and exhibit higher effectiveness in reducing both GLI1 and GLI2 activity compared to this compound researchgate.net.

Further mechanistic studies on GANT 61 have revealed that treatment can lead to an accumulation of GLI1 in the nucleus, coupled with a potent inhibition of its transcriptional activity and a marked reduction in GLI1 DNA binding nih.govbio-techne.comtocris.com. While this compound also acts at the nuclear level, detailed comparative data on the precise nuclear localization and DNA binding effects relative to GANT 61 are less extensively documented in the provided sources.

Differences in observed efficacy between GANT 61 and this compound in in vivo models have also been reported, which could potentially be attributed to variations in their pharmacokinetic properties nih.govtargetmol.com. For instance, in one study using human prostate cancer xenografts in mice, treatment with this compound resulted in the inhibition of additional xenograft growth and limited the increase in tumor size, while GANT 61 induced growth regression until no tumor was palpable nih.gov.

Preclinical Research and Therapeutic Potential of Gant 58

Antiproliferative and Antitumor Activities in In Vitro Models

Preclinical studies have evaluated the effects of GANT 58 on the viability and proliferation of various cancer cell lines. apexbt.commolnova.comcreative-biolabs.compnas.orgstemcell.comnih.govnih.govresearchgate.net

Effects on Cell Viability and Proliferation in Various Cancer Cell Lines

This compound has demonstrated the ability to reduce cell viability in a dose-dependent manner in certain cancer cell lines. For instance, treatment with 10 μM this compound for 48 hours resulted in a significant reduction in the viability of CCRF-CEM, CEM7e14, CEM1e15, and Jurkat cells, which are models for acute T cell leukemia. apexbt.com

Studies involving human cancer cells with elevated GLI1 levels, such as PANC1 pancreatic adenocarcinoma cells and 22Rv1 prostate carcinoma cells, showed that incubation with 5 μM this compound for 48 hours led to approximately 40-50% inhibition of cell proliferation. nih.gov In contrast, cell lines with low GLI1 levels, like HepG2 hepatocellular carcinoma cells and Jurkat T cell leukemia cells, exhibited only marginal inhibition (approximately 0-10%) under the same conditions, suggesting a GLI-dependent pattern of inhibition. nih.gov

In breast cancer research, the GLI inhibitor this compound at a high dose of 100 μM could start to reduce the proliferation of MDA-MB-231 cells. nih.gov However, no significant differences in cell viability were observed in T2 cells, even at 100 μM. nih.gov

This compound has also been shown to reduce anchorage-independent growth in Ewing sarcoma cells. stemcell.comstemcell.com

Below is a summary of this compound's effects on cell viability and proliferation in selected cancer cell lines:

Cell Line TypeExample Cell LinesThis compound ConcentrationTreatment DurationEffect on Cell Viability/ProliferationCitation
Acute T Cell LeukemiaCCRF-CEM, CEM7e14, CEM1e15, Jurkat10 μM48 hoursSignificant reduction apexbt.com
Prostate Carcinoma22Rv15 μM48 hours~40-50% inhibition nih.gov
Pancreatic AdenocarcinomaPANC15 μM48 hours~40-50% inhibition nih.gov
Hepatocellular CarcinomaHepG25 μM48 hours~0-10% inhibition nih.gov
Breast CancerMDA-MB-231100 μMNot specifiedReduced proliferation nih.gov
Breast CancerT2100 μMNot specifiedNo significant difference nih.gov
Ewing SarcomaNot specifiedNot specifiedNot specifiedReduces anchorage-independent growth stemcell.comstemcell.com

Induction of Cell Cycle Arrest and Apoptosis Mechanisms

This compound has been observed to induce cell cycle arrest and apoptosis in certain cancer cell types. stemcell.comstemcell.com For example, in CCRF-CEM cells treated with 10 μM this compound for 48 hours, there was an increase in the percentage of cells in the G1/S phase and a decrease in the percentage in the G2/M phase, indicating cell cycle arrest. apexbt.com this compound has also been reported to cause cell cycle arrest and apoptosis in acute T cell leukemia cells. stemcell.comstemcell.com In acute T cell leukemia cells, this compound treatment reduced the expression of the target gene Patched 1 and GLI1, and preferentially decreased cell viability. nih.gov

Evaluation of Antitumor Activity in In Vivo Xenograft Models

The antitumor activity of this compound has been evaluated in in vivo xenograft models, particularly using human prostate cancer cells. apexbt.commolnova.comcreative-biolabs.comresearchgate.netpnas.orgstemcell.comnih.govmedchemexpress.com

Suppression of Tumor Growth and Volume in Xenograft Models

In human prostate cancer xenograft models using GLI1-positive 22Rv1 cells injected subcutaneously into nude mice, treatment with this compound resulted in the inhibition of additional xenograft growth and limited the increase in tumor size. apexbt.commolnova.comresearchgate.netpnas.orgnih.govmedchemexpress.com Daily subcutaneous injections of 50 mg/kg this compound for 18 days induced the suppression of additional xenograft growth and restricted the increase of tumor size. apexbt.commolnova.com During this 18-day treatment period, suppression of tumor cell growth was observed. researchgate.netnih.govmedchemexpress.com Treatment with this compound limited the increase in tumor size compared to control groups. researchgate.netnih.govmedchemexpress.com

Below is a summary of this compound's effects on tumor growth in an in vivo prostate cancer xenograft model:

Animal ModelCancer Cell Line UsedThis compound Dose and FrequencyTreatment DurationEffect on Tumor Growth/VolumeCitation
Nude mice (xenograft)22Rv1 (prostate cancer)50 mg/kg, daily s.c.18 daysInhibition of additional growth, limited size increase apexbt.commolnova.comresearchgate.netpnas.orgnih.govmedchemexpress.com

Histopathological and Molecular Markers of Treatment Efficacy in Animal Models

Analysis of xenografted cells from this compound-treated mice revealed that this compound strongly reduced the expression levels of the Hh target gene PTCH. apexbt.comresearchgate.netpnas.org This reduction in PTCH expression is in line with in vitro data and indicates the inhibition of the Hedgehog pathway downstream of SMO and SUFU. apexbt.comresearchgate.net While technical difficulties precluded the analysis of GLI1 in this specific in vivo case, the reduction in PTCH expression serves as a molecular marker of this compound's efficacy in inhibiting GLI-mediated transcription in the animal model. researchgate.netpnas.org

Synergistic and Combinatorial Therapeutic Strategies

Research has explored the potential for synergistic effects when this compound is used in combination with other therapeutic agents. In acute T cell leukemia cells, low concentrations of this compound induced cell death synergistically when used simultaneously with the AKT inhibitors perifosine (B1684339) or GSK690693. nih.gov These findings suggest that combining this compound with AKT inhibitors could be a potential strategy for treating malignant tumors. nih.gov

Combination with Other Pathway Inhibitors (e.g., AKT inhibitors, MEK/ERK pathway inhibitors)

Research has investigated the effects of combining this compound with inhibitors targeting other signaling pathways. In studies involving acute T cell leukemia (T-ALL) cells, which showed insensitivity to SMO inhibition, treatment with the GLI antagonist this compound reduced the expression of the Hh target gene Patched 1 and GLI1, leading to a preferential decrease in cell viability nih.gov. Furthermore, the study explored combinations with AKT inhibitors. Perifosine, a novel AKT inhibitor, was found to down-regulate GLI1 protein nih.gov. Pre-treatment with PD98059, a MEK/ERK pathway inhibitor, was observed to enhance this down-regulation by 20%-30% nih.gov. Crucially, the combined use of low concentrations of this compound with AKT inhibitors such as perifosine or GSK690693 demonstrated a synergistic effect in inducing T-ALL cell death nih.gov. These findings suggest that combining this compound with AKT inhibitors could be a strategy to treat malignant tumors, potentially in conjunction with existing cancer treatments nih.gov.

Potential for Overcoming Resistance to Upstream Hedgehog Inhibitors (e.g., SMOi resistance)

Resistance to upstream Hedgehog inhibitors, such as those targeting Smoothened (SMO), represents a significant challenge in cancer therapy oncotarget.comoatext.com. This compound, as a GLI antagonist, inhibits the Hh signaling pathway downstream of SMO tocris.comhellobio.comnih.govoncotarget.comresearchgate.net. This mechanism of action positions this compound as a potential agent for overcoming resistance that arises from alterations upstream of GLI, such as mutations in SMO oncotarget.comoatext.comresearchgate.net. Targeting the GLI transcription factors directly with inhibitors like this compound can bypass resistance mechanisms mediated by SMO, offering a strategy to inhibit resurgent Hh activity in tumors that no longer respond to SMO inhibitors oncotarget.comoatext.comresearchgate.net. While SMO inhibitors like Vismodegib (B1684315) and Sonidegib have received approval for certain cancers, resistance has been observed, often due to mutations in SMO or activation of downstream pathways oncotarget.comoatext.com. Inhibitors targeting components of the Hh pathway more downstream of SMO, such as GLI1/2, are being examined as a more promising strategy to address this resistance oncotarget.comoatext.com. This compound, by directly interfering with GLI transcription, offers a means to inhibit Hh signaling independently of SMO status researchgate.netfrontiersin.org.

Investigation of this compound in Non-Oncological Research Contexts

Beyond its role in cancer research, this compound has been utilized as a tool to investigate the involvement of the Hedgehog signaling pathway in other biological processes, including bone metabolism and developmental biology.

Impact on Osteoclastogenesis and Bone Metabolism Research

Studies investigating the role of the Hedgehog signaling pathway in bone resorption have utilized this compound. Research has shown that this compound significantly inhibited RANKL-induced osteoclast differentiation of bone marrow-derived macrophages dntb.gov.uanih.govresearchgate.net. Interestingly, while other Hh inhibitors like cyclopamine (B1684311) (a SMO inhibitor) and GANT-61 (a GLI1/2 inhibitor) suppressed osteoclast formation during both early and late stages of differentiation, this compound (a GLI1 inhibitor) specifically suppressed osteoclast formation only during the early stage (0-48 hours after RANKL stimulation) dntb.gov.uanih.govresearchgate.net. These findings suggest that the SMO-GLI1/2 axis is involved in the entire process of osteoclastogenesis, but GLI1 activation appears to be specifically required during the early cellular events of osteoclast differentiation dntb.gov.uanih.gov.

Table 1: Effect of Hedgehog Inhibitors on Osteoclast Differentiation

InhibitorTargetInhibition of Osteoclast Differentiation (Early Stage: 0-48h)Inhibition of Osteoclast Differentiation (Late Stage: 48-96h)
CyclopamineSMOSignificant InhibitionSignificant Inhibition
GANT-58GLI1Significant InhibitionNo Inhibition
GANT-61GLI1/2Significant InhibitionSignificant Inhibition

*Data synthesized from search results dntb.gov.uanih.govresearchgate.net.

Role in Developmental Biology Research (e.g., foregut differentiation, HNF1A levels)

This compound has been employed in developmental biology research to understand the intricate roles of signaling pathways in cellular differentiation. In studies focusing on the differentiation of human induced pluripotent stem cells (hiPSCs) towards the pancreatic islet endocrine lineage, this compound was used to probe the connection between Hedgehog signaling inhibition and the levels of the transcription factor HNF1A ehu.eusuib.nouib.no. Differentiation towards this lineage requires the inhibition of Hedgehog signaling during early stages ehu.eusuib.no. By replacing a SMO inhibitor (SANT-1) with this compound, researchers altered the "GLI code," shifting the activation status of GLI2/GLI3 ehu.eusuib.no. This change, from repressive GLI3-R/GLI2-R (associated with SMO inhibition) to active GLI3-FL/GLI2-FL, resulted in a significant decrease in the percentage of HNF1A+ cells ehu.eusuib.no. This suggests that HNF1A expression is sensitive to modulations in Hedgehog signaling and may be dependent on the repressive activity of GLI2R or GLI3R, or potentially non-canonical GLI1 activation ehu.eusuib.no. This research highlights this compound's utility as a tool for dissecting the complex signaling networks that govern developmental processes like foregut differentiation.

Table 2: Impact of Hedgehog Inhibitors on HNF1A Expression During Foregut Differentiation

InhibitorTargetEffect on Percentage of HNF1A+ CellsImplied GLI Code Shift
SANT-1SMOHigher percentageGLI3-R/GLI2-R (repressive)
GANT-58GLI1/2Significantly decreased percentageGLI3-FL/GLI2-FL (active)

*Data synthesized from search results ehu.eusuib.no.

Mechanisms of Resistance to Gant 58 and Future Research Directions

Acquired Resistance Mechanisms to GLI Inhibitors

Acquired resistance to GLI inhibitors often involves the reactivation of the GLI transcription factors through mechanisms that are independent of the canonical Hedgehog pathway, or the activation of parallel signaling cascades that promote cell survival and proliferation.

The Hedgehog-GLI (HH-GLI) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway has been linked to several types of cancer. nih.govnih.gov While the canonical pathway involves the ligand-receptor duo of Hedgehog (HH) and Patched (PTCH) and the signal transducer Smoothened (SMO), non-canonical, SMO-independent activation of GLI transcription factors is a key mechanism of resistance to SMO inhibitors and a potential mechanism for resistance to direct GLI inhibitors like GANT 58. nih.govnih.gov

Non-canonical activation can be triggered by various signaling pathways that converge on and regulate GLI proteins. researchgate.net These pathways can modulate GLI activity through post-translational modifications and interactions with other proteins, effectively bypassing the need for SMO activation. nih.gov Tumors that harbor non-canonical HH-GLI signaling are inherently less sensitive to SMO inhibition, highlighting the importance of targeting GLI directly. nih.gov

Several signaling pathways have been implicated in the non-canonical activation of GLI, including:

Transforming growth factor-β (TGF-β) mdpi.com

KRAS mdpi.com

Wnt/β-catenin mdpi.com

Platelet-derived growth factor (PDGF)

Epidermal growth factor receptor (EGFR)

These pathways can influence GLI activity at multiple levels, from increasing GLI gene transcription to promoting the nuclear translocation and transcriptional activity of GLI proteins. mdpi.com

The interplay between the HH-GLI pathway and other major oncogenic signaling pathways is a crucial factor in both tumorigenesis and the development of drug resistance. nih.govnih.gov The RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways are two of the most frequently dysregulated cascades in human cancers and have been shown to interact with and modulate GLI activity. frontiersin.orgnih.gov

RAS-RAF-MEK-ERK Pathway:

The RAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation and survival. frontiersin.orgnih.gov Constitutive activation of this pathway, often due to mutations in RAS or RAF, can lead to SMO-independent activation of GLI transcription factors. nih.govfrontiersin.org For instance, in gastric cancer, KRAS has been shown to positively modulate GLI1 transcriptional activity, and this effect is insensitive to SMO inhibition but can be blocked by MEK1 inhibition. nih.gov Similarly, in colon cancer cells, the RAS-RAF pathway can induce GLI1 and GLI2 transcriptional activity in a non-canonical manner. nih.gov This cross-talk can contribute to resistance to GLI inhibitors by providing an alternative mechanism for maintaining high levels of GLI activity. nih.gov

PI3K/AKT/mTOR Pathway:

The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, metabolism, and survival. nih.govoncotarget.comresearchgate.net Dysregulation of this pathway is common in many cancers and can contribute to resistance to various therapies. oncotarget.commdpi.com Activation of the PI3K/AKT pathway can lead to non-canonical activation of the HH-GLI pathway, further promoting cancer cell survival and growth. nih.gov For example, in medulloblastoma, upregulation of PI3K/mTOR signaling has been identified as a mechanism of resistance to SMO inhibitors. nih.gov Combined inhibition of both the HH-GLI and PI3K/mTOR pathways has shown promise in overcoming this resistance. nih.govnih.gov In chronic lymphocytic leukemia, PI3K/AKT and GLI activity cooperatively promote the survival of leukemic cells, and dual targeting of PI3K and GLI leads to increased apoptosis. nih.gov

Table 1: Oncogenic Pathways Involved in Non-Canonical GLI Activation and Resistance

Pathway Key Mediators Cancer Types Reference
RAS-RAF-MEK-ERK KRAS, BRAF, MEK, ERK Pancreatic, Gastric, Colon nih.gov
PI3K/AKT/mTOR PI3K, AKT, mTOR Medulloblastoma, Leukemia nih.govnih.gov
TGF-β TGF-β receptors, SMADs Pancreatic, Glioblastoma mdpi.com
Wnt/β-catenin Wnt, β-catenin Colon, Basal Cell Carcinoma mdpi.comnih.gov

Genetic and Epigenetic Factors in this compound Resistance

Genetic and epigenetic alterations within the tumor can also contribute to resistance to this compound and other GLI inhibitors. These changes can directly affect the GLI proteins or downstream components of the pathway, rendering the inhibitor less effective.

Mutations in the GLI genes themselves or in proteins that regulate GLI activity can lead to resistance. While mutations in GLI1 were initially thought to be rare, a truncated, gain-of-function splice variant of GLI1 (tGLI1) has been discovered in glioblastoma and breast cancer. nih.gov Such mutations could potentially alter the binding site of this compound or render the GLI protein constitutively active, independent of upstream signaling. mdpi.com Mutations in other components of the HH pathway, such as loss-of-function mutations in the tumor suppressor Suppressor of Fused (SUFU), can also lead to constitutive GLI activation and resistance to upstream inhibitors. nih.govmdpi.com

Amplification of the GLI1 and GLI2 genes has been observed in several cancer types, including glioblastoma, rhabdomyosarcoma, and medulloblastoma. nih.govnih.gov This increased gene copy number leads to overexpression of the GLI proteins, which can overwhelm the inhibitory effects of this compound. nih.govmdpi.com Even if this compound effectively inhibits a portion of the GLI protein pool, the sheer abundance of the protein can be sufficient to drive target gene expression and maintain the malignant phenotype.

Strategies to Circumvent or Overcome Resistance

Overcoming resistance to this compound and other GLI inhibitors will likely require combination therapies that target multiple nodes within the HH-GLI pathway or concurrently inhibit parallel oncogenic pathways. nih.gov

Several strategies are being explored to overcome resistance:

Combination with inhibitors of cross-talking pathways: Combining this compound with inhibitors of the RAS-RAF-MEK-ERK or PI3K/AKT/mTOR pathways could be an effective strategy to block the non-canonical activation of GLI. nih.govnih.gov For example, the combination of a MEK inhibitor with a GLI inhibitor could be beneficial in tumors with RAS or RAF mutations. nih.gov Similarly, dual inhibition of PI3K and GLI has shown synergistic effects in preclinical models. nih.govnih.gov

Targeting downstream effectors: Identifying and targeting critical downstream effectors of GLI that are essential for tumor survival could provide an alternative therapeutic approach.

Epigenetic modulators: Combining this compound with epigenetic drugs could help to overcome resistance mediated by epigenetic alterations.

Immunotherapy: Exploring the combination of GLI inhibitors with immunotherapies is another promising avenue, as the HH-GLI pathway has been implicated in modulating the tumor microenvironment and immune response. bioengineer.org

Table 2: Strategies to Overcome Resistance to GLI Inhibitors

Strategy Rationale Examples of Combination Agents Reference
Inhibition of Cross-talking Pathways Block non-canonical GLI activation and parallel survival signals. MEK inhibitors (e.g., Trametinib), PI3K/mTOR inhibitors (e.g., Dactolisib) nih.govnih.gov
Combination with Chemotherapy Sensitize cancer cells to the cytotoxic effects of chemotherapy. Gemcitabine (B846), Cisplatin, Doxorubicin nih.govnih.gov
Targeting BCL2 Family Proteins Overcome apoptosis resistance often associated with GLI activation. BCL2 inhibitors (e.g., Obatoclax) spandidos-publications.com
WNT Pathway Inhibition Target synergistic signaling pathways in specific cancer types. WNT inhibitors (e.g., LGK-974) nih.gov

Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to respond to this compound and to understand the specific resistance mechanisms that emerge in individual patients. This will enable the development of more personalized and effective treatment strategies for cancers driven by aberrant HH-GLI signaling.

Novel Combination Therapies

To counteract both intrinsic and acquired resistance to this compound and other Hedgehog (Hh) pathway inhibitors, researchers are exploring combination therapies. The rationale is that simultaneously targeting the Hh/GLI pathway and other critical cancer signaling pathways can create a synergistic antitumor effect and potentially prevent or delay the onset of resistance.

One promising approach involves combining GLI antagonists with inhibitors of the PI3K/AKT/mTOR pathway. The PI3K pathway has been implicated in promoting resistance to Hh inhibitors oatext.com. Preclinical studies have shown that combining mTOR inhibitors with Smoothened (SMO) antagonists can work synergistically to delay the growth of resistant tumors nih.gov. In the context of T-cell acute lymphoblastic leukemia (T-ALL), which can be insensitive to upstream SMO inhibitors, the direct GLI antagonist this compound has shown effectiveness. Its antitumor activity is significantly enhanced when used in combination with AKT inhibitors like perifosine (B1684339) or GSK690693 nih.gov. This combination leads to a synergistic decrease in T-ALL cell viability nih.gov. The AKT inhibitor perifosine was found to down-regulate GLI1 protein, an effect that could be further enhanced by pre-treatment with a MEK/ERK pathway inhibitor nih.gov.

Another strategy is to combine Hh pathway inhibitors with standard chemotherapeutic agents. For instance, in pancreatic cancer models, targeting the Hh pathway in stromal cells improved the delivery and efficacy of gemcitabine researchgate.net. This suggests that this compound, by acting on the GLI transcription factors, could be combined with established drug regimens to reduce the bulk of the tumor mass researchgate.net. The cross-talk between the Hedgehog signaling cascade and other pathways involved in tumorigenesis, such as WNT, RTK, and Notch, further supports the investigation of various combination therapies researchgate.net.

Interactive Table: Examples of Combination Therapies with Hedgehog Pathway Inhibitors

Combination Agent Class Specific Agent (Example) Rationale Cancer Type (Model) Reference
AKT Inhibitor Perifosone Synergistic induction of apoptosis and cell death T-cell Acute Lymphoblastic Leukemia nih.gov
PI3K Inhibitor Buparlisib Overcoming resistance to Hh inhibitors Basal Cell Carcinoma oatext.com
mTOR Inhibitor Sirolimus (Rapamycin) Synergistic delay of resistant tumor growth Esophageal Adenocarcinoma nih.gov

Development of Next-Generation GLI Antagonists

While this compound was a pioneering molecule for targeting GLI1-mediated transcription, research has continued to identify and develop more potent and specific GLI antagonists nih.govnih.gov. A closely related compound, GANT 61, was discovered in the same screen and inhibits both GLI1 and GLI2 nih.gov. GANT 61 has demonstrated more specific binding to GLI proteins and greater effectiveness in reducing GLI1 and GLI2 activity across various cancer cell lines nih.gov. However, the clinical development of GANT 61 has been hampered by its instability under physiological conditions nih.govmdpi.com.

The limitations of first-generation compounds like this compound and GANT 61 have spurred efforts to find novel analogs with improved properties. A recent study aimed to identify new GLI antagonists by screening compounds structurally similar to GANT 61 mdpi.com. This research led to the identification of several potential inhibitors, with one compound, BAS 07019774, showing particular promise. BAS 07019774 was found to inhibit Hh-responsive cellular assays, reduce GLI1 mRNA expression, and significantly decrease cell viability in Hh-dependent glioblastoma and lung cancer cell lines mdpi.com. Computational molecular docking simulations predict that this compound binds to the zinc-finger 4 (ZF4) domain within the GLI1-DNA binding region, which could interfere with its ability to bind DNA mdpi.com.

Other molecules that inhibit GLI function include Arsenic trioxide (ATO), which directly binds to GLI1, and I-BET 151, a bromodomain inhibitor that interacts with both GLI1 and GLI2 to reduce their transcriptional activity nih.gov. The development of these next-generation antagonists provides a critical path forward to target the Hh pathway downstream of SMO, potentially overcoming resistance mechanisms that arise from SMO mutations or activation of the pathway at a lower point nih.govresearchgate.net.

Interactive Table: Next-Generation and Alternative GLI Antagonists

Compound Target(s) Key Finding Limitations / Status Reference
GANT 61 GLI1, GLI2 More specific and effective than this compound in preclinical studies Chemical instability at physiological pH nih.govmdpi.com
BAS 07019774 GLI1 (predicted) Reduces viability in glioblastoma and lung cancer cells Preclinical mdpi.com
Arsenic Trioxide (ATO) GLI1, GLI2 Interferes with GLI function and transcription Not GLI-specific; Preclinical for this indication nih.govnih.gov

Translational Research Perspectives and Remaining Challenges

Future Avenues for Investigating this compound and Related Compounds

Future research on this compound and other GLI antagonists will need to focus on overcoming the challenges of resistance and improving translational success. A key avenue of investigation is the deeper characterization of resistance mechanisms. For example, studies on GANT 61-resistant melanoma cell lines have shown that resistance can be associated with a "signaling switch" from the Hh/GLI pathway to the MAPK signaling pathway mdpi.com. This suggests that resistant tumors might be susceptible to MAPK pathway inhibitors, opening up new sequential or combination therapy strategies mdpi.com. Understanding the genetic and epigenetic alterations that drive resistance is crucial for developing strategies to circumvent it cancer.govyoutube.com.

Developing more sophisticated and predictive preclinical models is another critical future direction. This includes the wider use of patient-derived organoids and co-culture systems that better mimic the tumor microenvironment, as well as humanized mouse models with a functional human immune system. These advanced models could provide more accurate assessments of efficacy, toxicity, and drug-immune system interactions.

Finally, the identification of biomarkers to predict which patients are most likely to respond to GLI antagonists is essential for the clinical development of these compounds. This involves analyzing the genetic and expression profiles of tumors to find signatures associated with sensitivity or resistance. The continued discovery and refinement of next-generation GLI inhibitors with improved potency, stability, and specificity, such as the GANT 61 analogs, remains a high priority mdpi.com. These efforts, combined with intelligent trial design based on a strong biological rationale and predictive biomarkers, will be vital to successfully translate the promise of GLI inhibition into effective cancer therapies.

Q & A

Q. What is the molecular mechanism of GANT 58 in inhibiting GLI1-induced transcription, and how does this inform experimental design?

this compound acts as a Gli antagonist by binding to the GLI1 transcription factor, blocking its activity with an IC50 of 5 μM. To study its mechanism, researchers should employ luciferase reporter assays to quantify GLI1-driven transcriptional activity in cell lines (e.g., HEK293 or cancer models). Dose-response curves (0.1–20 μM) and time-course experiments (24–72 hours) are critical to validate specificity and off-target effects. Include controls such as untreated cells and GLI1-overexpressing models to confirm target engagement .

Q. What are the recommended protocols for handling and storing this compound to ensure experimental reproducibility?

this compound is sensitive to degradation and should be stored at -20°C in powder form. For working solutions, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and aliquot to prevent freeze-thaw cycles. Validate stability using HPLC or mass spectrometry after long-term storage. Include vehicle controls in all experiments to account for solvent effects .

Q. How can researchers confirm the purity and structural integrity of this compound in their experiments?

Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) to verify compound identity and purity (>99%). Cross-reference spectral data with published standards (e.g., CAS 64048-12-0) and report batch-specific variations in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictory findings on this compound’s efficacy across different cell lines or model organisms?

Contradictions may arise from differences in cellular context (e.g., Hedgehog pathway activity levels) or off-target effects. Perform comparative studies using isogenic cell lines with varying GLI1 expression. Integrate transcriptomic profiling (RNA-seq) to identify confounding pathways and validate results with orthogonal assays (e.g., CRISPR-mediated GLI1 knockout). Reference methodological frameworks from adjuvant studies (e.g., aluminum salt interactions with antigens) to contextualize variability .

Q. What experimental designs are optimal for studying this compound’s role in bacterial genetic manipulation systems (e.g., Cre recombinase)?

In bacterial models, combine this compound with inducible promoters (e.g., heat- or chemical-sensitive systems) to temporally control gene deletion. Use fluorescence reporters (e.g., GFP under GLI1-responsive promoters) to track activity. For irreversible genetic changes, pair this compound with site-specific recombinases and validate outcomes via PCR or sequencing. Reference protocols for conditional gene deletion in E. coli or Bacillus .

Q. How can this compound be integrated into studies of circadian rhythm disruption or metabolic pathways in non-model organisms?

In circadian research, administer this compound at zeitgeber time points (e.g., CT0–CT12) in synchronized cell cultures or animal models. Monitor rhythmic gene expression (e.g., Bmal1, Per2) via qPCR. For metabolic studies, pair this compound with stable isotope tracing (e.g., 13C-glucose) to map Hedgehog pathway interactions with glycolysis or lipid synthesis. Cross-reference transcriptomic datasets from leech CNS studies to identify conserved pathways .

Q. What statistical and computational methods are recommended for analyzing this compound’s dose-dependent effects in high-throughput screens?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply false discovery rate (FDR) correction for multi-parametric assays (e.g., RNAi screens). Leverage tools like Gene Set Enrichment Analysis (GSEA) to identify pathways modulated by this compound. For reproducibility, follow guidelines from paleoclimate data reconciliation studies, emphasizing transparent reporting of outliers and normalization methods .

Methodological Guidelines

  • Data Validation : Include orthogonal assays (e.g., Western blot for GLI1 protein levels alongside transcriptional assays) to confirm findings. Use multiple biological replicates (n ≥ 3) and blinded analysis to reduce bias .
  • Ethical Reporting : Disclose all conflicts of interest and adhere to institutional guidelines for compound use. Avoid overinterpretation of preliminary data; instead, frame results within the broader literature (e.g., comparisons to other Gli inhibitors like GANT61) .
  • Supplementary Materials : Provide raw data (e.g., dose-response curves, sequencing reads) in repositories like Figshare or Zenodo. Follow Beilstein Journal guidelines for structuring experimental sections, including reagent lot numbers and instrument calibration details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GANT 58
Reactant of Route 2
Reactant of Route 2
GANT 58

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.